3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate
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Overview
Description
3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H9F2NC2HF3O2 It is a derivative of azetidine, featuring a difluorocyclopropyl group and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine with 2,2-difluorocyclopropyl derivatives under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further chemical reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of solvents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluorocyclopropyl and trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The difluorocyclopropyl group can form covalent bonds with active sites, while the trifluoroacetate moiety may enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluorocyclopropyl)azetidine hydrochloride
- 3-(2,2-Difluorocyclopropyl)azetidine acetate
- 3-(2,2-Difluorocyclopropyl)azetidine phosphate
Uniqueness
Compared to similar compounds, 3-(2,2-Difluorocyclopropyl)azetidine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its chemical stability and reactivity. This makes it particularly useful in applications requiring robust and stable compounds .
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(6)4-2-9-3-4;3-2(4,5)1(6)7/h4-5,9H,1-3H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKIVZYAKQHKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2CNC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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